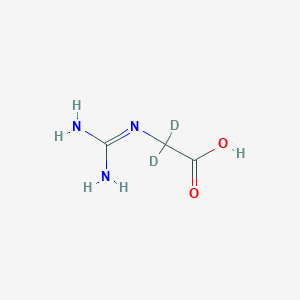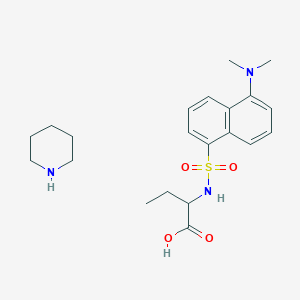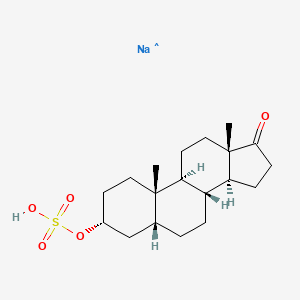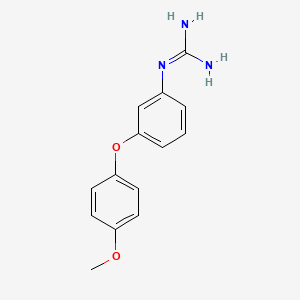
d2-Guanidinoacetic acid
Overview
Description
Guanidinoacetic acid (GAA), also known as glycocyamine or guanidinoacetate, is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation . It is the direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body .
Synthesis Analysis
GAA is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . In a further step, GAA is methylated to creatine with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .Molecular Structure Analysis
The molecular structure of GAA is C3H7N3O2 .Chemical Reactions Analysis
GAA is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation .Physical and Chemical Properties Analysis
GAA is a white (to yellowish) fine powder, which is granulated for improved handling, metering, and uptake with starch into aggregates with a mean diameter of 200-400 microns .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
d2-Guanidinoacetic acid primarily targets the muscle and nerve tissues . It acts as a direct precursor of creatine, an essential compound in the energy metabolism of these tissues . It also has the potential to stimulate hormonal release and neuromodulation .
Mode of Action
This compound interacts with its targets by stimulating cellular bioenergetics through enhanced creatine biosynthesis . This results in amplified creatine availability in the skeletal muscle . It also has the potential to stimulate hormonal release and neuromodulation .
Biochemical Pathways
This compound affects the creatine biosynthesis pathway . It is a naturally occurring amino acid derivative that acts as a direct precursor of creatine . It also has the potential to alter the metabolic utilization of arginine .
Pharmacokinetics
It is known that it can be synthesized in the human body and can also be provided by animal- and plant-based foods, as well as nutritional supplements . It has been suggested that this compound could reduce blood glucose concentration by acting as an insulinotropic food compound .
Result of Action
The action of this compound results in improved clinical outcomes and prevention of muscle mass loss in patients with chronic renal failure . It also enhances muscular performance in healthy volunteers and improves health-related quality of life in patients with chronic fatigue syndrome . It has been suggested that this compound could potentially minimize the incidence of wooden breast, a disorder that increases the hardness of the Pectoralis major muscle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. More data are warranted to understand the factors affecting the potential efficacy of this compound to reduce the occurrence and severity of myopathies .
Properties
IUPAC Name |
2,2-dideuterio-2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745740 | |
| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-63-7 | |
| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)



![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)



![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)



